Methyl 2-(isobutylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Methyl 2-(isobutylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core. This bicyclic structure is substituted with multiple functional groups:
- 4-(Methoxycarbonyl)phenyl group at position 5, introducing aromaticity and ester functionality that may influence electronic properties and hydrogen bonding .
- Methyl groups at positions 6 (carboxylate) and 7, affecting steric bulk and solubility.
- Oxo group at position 4, creating a ketone moiety that could participate in hydrogen bonding or tautomerization .
Its synthesis likely involves multicomponent reactions or cyclocondensation strategies, analogous to methods for related pyrido[2,3-d]pyrimidine derivatives .
Properties
IUPAC Name |
methyl 5-(4-methoxycarbonylphenyl)-7-methyl-2-(2-methylpropylsulfanyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-11(2)10-31-22-24-18-17(19(26)25-22)16(15(12(3)23-18)21(28)30-5)13-6-8-14(9-7-13)20(27)29-4/h6-9,11,16H,10H2,1-5H3,(H2,23,24,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOIZADAOYJZLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SCC(C)C)C3=CC=C(C=C3)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(isobutylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate (CAS Number: 876865-92-8) is a novel compound that has garnered attention due to its promising biological activities. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity, including its potential as an antibacterial and antitumor agent.
The compound has the following chemical properties:
- Molecular Formula : C22H25N3O5S
- Molecular Weight : 443.5 g/mol
- Structure : The structure includes a pyrido[2,3-d]pyrimidine core with various substituents that may influence its biological activity.
Antibacterial Activity
Research has shown that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antibacterial properties. In one study, synthesized pyrido pyrimidine carboxylate derivatives were tested against various Gram-positive bacteria using the disc diffusion method. The results indicated that certain derivatives demonstrated effective antibacterial activity at concentrations as low as 20 µg/ml against Hela cell lines .
| Compound | Concentration (µg/ml) | Activity |
|---|---|---|
| Compound 9b | 20 | Effective against Hela cells |
| Compound 8a | 49 | Effective against Hela cells |
Antitumor Activity
The compound's antitumor potential was evaluated through cytotoxicity assays on several human cancer cell lines, including HT29 and HepG2. The total growth inhibition (TGI) for the compound was found to be significant, with values of 35 µg/ml and 41 µg/ml respectively for HT29 and HepG2 cell lines. The lethal concentration (LC50) for these compounds was noted to be greater than 100 µg/ml across various cell lines, indicating a moderate level of cytotoxicity .
| Cell Line | TGI (µg/ml) | LC50 (µg/ml) |
|---|---|---|
| HT29 | 35 | >100 |
| HepG2 | 41 | >100 |
| HeLa | 49 | >100 |
The biological activity of this compound is hypothesized to involve interaction with specific biological targets within bacterial and cancer cells. The presence of the methoxycarbonyl group and isobutylthio moiety may enhance its ability to penetrate cellular membranes and interact with intracellular targets.
Case Studies
Several studies have explored the efficacy of similar compounds in treating infections and tumors:
- Antitubercular Activity : Related compounds have shown promising results against Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) as low as 50 µg/mL .
- EGFR Inhibition : Pyrido[2,3-d]pyrimidines have been evaluated for their inhibitory effects on EGFR tyrosine kinase in various cancer cell lines, demonstrating significant inhibition at low concentrations .
Scientific Research Applications
Antibacterial Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antibacterial properties. In a study evaluating various synthesized derivatives against Gram-positive bacteria, the following results were observed:
| Compound | Concentration (µg/ml) | Activity |
|---|---|---|
| Compound 9b | 20 | Effective against HeLa cells |
| Compound 8a | 49 | Effective against HeLa cells |
These findings suggest that methyl 2-(isobutylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate may be effective in treating bacterial infections at relatively low concentrations.
Antitumor Activity
The antitumor potential of this compound has been evaluated through cytotoxicity assays on several human cancer cell lines. The total growth inhibition (TGI) and lethal concentration (LC50) values are summarized below:
| Cell Line | TGI (µg/ml) | LC50 (µg/ml) |
|---|---|---|
| HT29 | 35 | >100 |
| HepG2 | 41 | >100 |
| HeLa | 49 | >100 |
The moderate cytotoxicity observed indicates that this compound may have potential as an antitumor agent. The interaction with specific biological targets within cancer cells is hypothesized to be a mechanism of action.
Case Studies
- Antitubercular Activity : Related compounds have shown effectiveness against Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) as low as 50 µg/mL. This suggests potential applications in treating tuberculosis.
- EGFR Inhibition : Pyrido[2,3-d]pyrimidines have been evaluated for their inhibitory effects on EGFR tyrosine kinase in various cancer cell lines, demonstrating significant inhibition at low concentrations.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features and Physicochemical Properties
*Molecular weight calculated based on formula C₂₆H₂₅N₃O₆S.
Key Observations:
Core Heterocycle: The target compound’s pyrido[2,3-d]pyrimidine core differs from the dihydropyrimidine () and thiazolo[3,2-a]pyrimidine () scaffolds. Thiazolo[3,2-a]pyrimidines (e.g., ) feature a sulfur atom in the thiazole ring, which may alter redox properties compared to the pyrido core.
The 4-(methoxycarbonyl)phenyl group is shared with the compound in , suggesting shared electronic effects (e.g., electron-withdrawing ester) that stabilize charge distribution in the heterocycle .
Thermal Stability :
- The dihydropyrimidine derivatives in exhibit high melting points (266–300°C), likely due to strong intermolecular hydrogen bonding via nitrile and ketone groups . The target compound’s melting point is unreported but may be lower due to reduced symmetry and increased steric hindrance.
Key Observations:
- IR Spectroscopy : compounds show strong C≡N (~2200 cm⁻¹) and C=O (~1670 cm⁻¹) stretches, while pyrido-pyrimidines () exhibit broader N–H and C=O peaks .
- NMR Data : The absence of nitrile signals in the target compound distinguishes it from derivatives, which display distinct C≡N carbon shifts at ~115–120 ppm .
Hydrogen Bonding and Crystallography
- The 4-oxo group in the target compound may participate in hydrogen bonding networks similar to those observed in dihydropyrimidines (), where ketones form NH···O interactions .
- Crystallographic analysis (e.g., via SHELX software ) could resolve puckering in the tetrahydropyrido ring, a feature critical for understanding conformational stability .
Q & A
Basic Research Questions
Q. What are the key considerations for designing a multi-step synthesis protocol for this compound?
- Methodological Answer : The synthesis typically involves cyclocondensation of precursors (e.g., substituted pyrimidines), followed by thioether formation using isobutylthiol, and esterification with methyl chloroformate. Critical parameters include:
- Temperature control : Maintain 60–80°C during cyclocondensation to avoid side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, while ethanol facilitates esterification.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates intermediates; recrystallization in methanol ensures final product purity (>95% by HPLC).
- Monitoring : TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) tracks reaction progress .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- IR spectroscopy : Detect characteristic peaks for C=O (1680–1720 cm⁻¹), S–C (650–700 cm⁻¹), and ester C–O (1250–1300 cm⁻¹).
- NMR spectroscopy : Key signals include δ 2.8–3.1 ppm (isobutylthio –SCH2–), δ 3.9 ppm (methoxy group), and δ 8.1–8.3 ppm (aromatic protons from the 4-(methoxycarbonyl)phenyl group).
- Elemental analysis : Validate calculated vs. observed C, H, N, S content (e.g., C: 57.13% calculated vs. 57.24% observed; H: 4.06% vs. 4.09%) .
Q. What solvent systems are optimal for its crystallization, and how do they affect yield?
- Methodological Answer : Methanol and ethanol are preferred due to their polarity, which promotes hydrogen bonding with the compound’s ester and carbonyl groups. Crystallization in methanol at 4°C yields needle-like crystals (melting point 260–265°C). Yield optimization requires slow cooling (1–2°C/min) to minimize impurity inclusion .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) influence its bioactivity?
- Methodological Answer : Comparative studies with analogs reveal:
- Thioether vs. sulfonyl groups : Isobutylthio enhances lipophilicity (logP = 2.8), improving membrane permeability compared to sulfonyl derivatives (logP = 1.5).
- Methoxycarbonyl phenyl substitution : Electron-withdrawing groups at the 4-position increase binding affinity to kinase targets (e.g., IC50 = 0.8 μM vs. 2.3 μM for unsubstituted analogs).
- Methodology : Synthesize analogs via Suzuki coupling or nucleophilic substitution, then evaluate cytotoxicity (MTT assay) and enzyme inhibition (kinase activity assays) .
Q. How can researchers resolve contradictions in NMR data for diastereomeric forms of this compound?
- Methodological Answer : Diastereomers arise from the tetrahydropyrido[2,3-d]pyrimidine core’s stereochemistry. Strategies include:
- 2D NMR (NOESY) : Correlate H-5 (δ 4.2 ppm) with H-8 (δ 3.5 ppm) to confirm cis/trans configurations.
- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol 90:10) to separate enantiomers; retention times differ by 2–3 minutes.
- X-ray crystallography : Resolve absolute configuration via single-crystal diffraction (CCDC deposition recommended) .
Q. What mechanistic insights explain its inhibitory activity against Casein Kinase 2 (CK2)?
- Methodological Answer : Molecular docking (AutoDock Vina) and mutagenesis studies indicate:
- Binding mode : The 4-oxo group forms hydrogen bonds with CK2’s Lys68, while the isobutylthio group occupies a hydrophobic pocket near Val66.
- Kinetic analysis : Non-competitive inhibition (Ki = 1.2 μM) confirmed via Lineweaver-Burk plots.
- Validation : CRISPR-edited CK2-null cell lines show reduced apoptosis (flow cytometry) compared to wild-type .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points for analogs?
- Methodological Answer : Variations (e.g., 260–265°C vs. 266–268°C in analogs) may stem from:
- Polymorphism : Recrystallize from different solvents (e.g., DMSO vs. ethanol) and analyze via DSC for endothermic peaks.
- Impurity levels : Re-purify via preparative HPLC (C18 column, acetonitrile/water) and compare TGA profiles.
- Documentation : Report solvent system and heating rate (e.g., 5°C/min) to standardize future studies .
Methodological Best Practices
- Synthetic Reproducibility : Always replicate reactions under inert atmosphere (N2/Ar) to prevent oxidation of thioether groups.
- Spectroscopic Validation : Cross-check NMR assignments with DEPT-135 and HSQC for quaternary carbons (e.g., C=O at δ 170 ppm).
- Biological Assays : Include positive controls (e.g., Staurosporine for kinase inhibition) and validate IC50 values via triplicate experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
